molecular formula C11H11NO2 B13282132 6-Ethoxyindole-3-carboxaldehyde

6-Ethoxyindole-3-carboxaldehyde

Cat. No.: B13282132
M. Wt: 189.21 g/mol
InChI Key: AYXNQCASWWYTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous and privileged motif in both natural products and synthetic compounds. Its prevalence in biologically active molecules makes it a cornerstone of medicinal chemistry and drug discovery. The indole scaffold is found in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide array of secondary metabolites, including the neurotransmitter serotonin and numerous complex alkaloids with potent pharmacological activities.

The structural and electronic properties of the indole nucleus allow it to interact with a diverse range of biological targets, earning it a reputation as a "privileged scaffold." This unique structure can be readily modified at multiple positions, enabling chemists to fine-tune its steric, electronic, and lipophilic properties to optimize binding affinity and biological activity. Consequently, indole derivatives form the core of many commercially available drugs with applications spanning various therapeutic areas, including anti-inflammatory agents like Indomethacin, anti-migraine drugs such as Sumatriptan, and anti-cancer agents like Vincristine. The continued exploration of indole-based compounds remains a highly active area of research, aimed at developing new chemical entities to address unmet medical needs.

Table 1: Examples of Marketed Drugs Featuring the Indole Scaffold

Drug Name Therapeutic Class
Indomethacin Non-steroidal anti-inflammatory drug (NSAID)
Sumatriptan Anti-migraine (Serotonin 5-HT1 receptor agonist)
Ondansetron Anti-emetic (Serotonin 5-HT3 receptor antagonist)
Vincristine Anti-cancer (Tubulin polymerization inhibitor)
Reserpine Antihypertensive and Antipsychotic
Perindopril ACE inhibitor (Antihypertensive)

Overview of Indole-3-carboxaldehyde (B46971) Derivatives as Versatile Building Blocks and Key Intermediates

While the indole scaffold provides the foundational structure, the functional groups attached to it dictate its chemical reactivity and utility. Among the various substituted indoles, indole-3-carboxaldehyde derivatives are particularly valuable as synthetic intermediates. sigmaaldrich.com The aldehyde group at the C3-position of the indole ring is a highly reactive functional handle that facilitates a wide array of chemical transformations. sigmaaldrich.com

The carbonyl group readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal precursor for the synthesis of more complex heterocyclic systems and indole alkaloids. sigmaaldrich.com Classic reactions such as condensation, Schiff base formation, and Knoevenagel condensation allow for the extension of the molecular framework and the introduction of diverse functionalities. This versatility makes indole-3-carboxaldehyde and its derivatives indispensable starting materials for building libraries of compounds for drug screening and for the total synthesis of natural products. chemicalbook.com The formylation of an indole, often achieved through methods like the Vilsmeier-Haack reaction, is a key strategic step in the synthesis of these important intermediates. chemicalbook.com

Rationale for Focused Investigation on 6-Ethoxyindole-3-carboxaldehyde within the Indole Family

The specific placement of substituents on the indole ring is a critical aspect of rational drug design and synthetic strategy, as it profoundly influences the molecule's properties. The investigation into this compound is driven by the strategic placement of the ethoxy group on the benzene portion of the indole scaffold.

Alkoxy groups, such as methoxy (B1213986) or ethoxy, are electron-donating substituents. Placing an ethoxy group at the 6-position modifies the electron density of the aromatic system, which can influence the reactivity of the indole ring in subsequent synthetic steps, including electrophilic substitution reactions. Furthermore, the introduction of an ethoxy group alters the lipophilicity (fat-solubility) and polarity of the parent molecule. This modulation is crucial in medicinal chemistry, as it can significantly impact a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to bind to specific biological targets.

Structure-activity relationship (SAR) studies on various indole derivatives have shown that substitution at the 5- and 6-positions can be well-tolerated and can lead to potent biological activity. Research on certain bis-indole compounds, for instance, has demonstrated that a 6-6' linkage provides a molecular shape that conforms well to the hydrophobic pockets of specific biological targets, suggesting that the 6-position is a key interaction site. Therefore, the focused study of this compound allows researchers to systematically explore how this specific substitution pattern affects its potential as a precursor for novel therapeutic agents, providing a valuable building block for creating derivatives with tailored physicochemical and biological profiles.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
IUPAC Name 6-ethoxy-1H-indole-3-carbaldehyde
CAS Number 100342-33-8
Canonical SMILES CCOC1=CC2=C(C=C1)C(=CN2)C=O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

6-ethoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C11H11NO2/c1-2-14-9-3-4-10-8(7-13)6-12-11(10)5-9/h3-7,12H,2H2,1H3

InChI Key

AYXNQCASWWYTFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CN2)C=O

Origin of Product

United States

Chemical Transformations and Derivatization of 6 Ethoxyindole 3 Carboxaldehyde

Reactions at the Aldehyde Moiety

The formyl group at the C-3 position is a highly reactive center, participating in a multitude of classic carbonyl reactions. These transformations are fundamental for extending the carbon skeleton and introducing new functional groups.

The aldehyde functionality of indole-3-carboxaldehydes, including the 6-ethoxy derivative, readily undergoes condensation reactions with active methylene (B1212753) compounds. The Knoevenagel condensation, in particular, is a widely employed method for synthesizing α,β-unsaturated derivatives. acgpubs.orgsci-hub.se This reaction typically involves heating the indole-3-carboxaldehyde (B46971) with a compound containing an active methylene group (e.g., malononitrile, nitromethane) in the presence of a weak basic catalyst such as piperidine (B6355638) or ammonia. sci-hub.seacgpubs.org The resulting products, conjugated enones, are valuable intermediates in organic synthesis. sci-hub.se While Aldol and Claisen-type condensations are mechanistically related, the Knoevenagel condensation is particularly relevant for indole-3-carboxaldehydes.

Table 1: Examples of Knoevenagel Condensation with Indole-3-carboxaldehyde Derivatives Note: These reactions, demonstrated on the parent indole-3-carboxaldehyde, are representative of the reactivity expected for 6-ethoxyindole-3-carboxaldehyde.

Reactant 1 Active Methylene Compound Catalyst Product Reference
Indole-3-carboxaldehyde Malononitrile Piperidine, Acetic Acid 3-(1H-indol-3-yl)-2-cyanoacrylamide acgpubs.org
Indole-3-carboxaldehyde Nitromethane Piperidine, Acetic Acid 3-(2-nitrovinyl)-1H-indole acgpubs.org
Indole-3-carboxaldehyde Diethyl malonate Piperidine Diethyl 2-((1H-indol-3-yl)methylene)malonate sci-hub.se
Indole-3-carboxaldehyde 2-Thioxo-dihydro-pyrimidine-4,6-dione Acetic Acid 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione ekb.eg

One of the most fundamental reactions of the aldehyde group is its condensation with primary amines to form imines, commonly known as Schiff bases. nih.govijpbs.com This reaction is highly efficient for indole-3-carboxaldehydes and can be performed with a wide variety of amines, including amino acids, aminophenols, and hydrazides. nih.govijpsjournal.com The formation of the C=N double bond introduces a new point of structural diversity and is a key step in the synthesis of many biologically relevant molecules and coordination complexes. ijpbs.comresearchgate.netgoogle.com

Table 2: Synthesis of Schiff Bases from Indole-3-carboxaldehyde Derivatives Note: The following are examples of Schiff base formation that illustrate the general reactivity of the aldehyde group in this compound.

Aldehyde Amine Conditions Product Type Reference
Indole-3-carboxaldehyde L-Histidine Not specified Heterocyclic Schiff Base nih.gov
Indole-3-carboxaldehyde L-Glutamic acid Not specified Heterocyclic Schiff Base nih.gov
Indole-3-carboxaldehyde 1,4-Diaminobutane Not specified Bis-Schiff Base ijpbs.com
Indole-3-carboxaldehyde Benzidine Condensation reaction Bis-Schiff Base with conjugate structure google.com
Dihydropyrimidinone-hydrazide Indole-3-carboxaldehyde Ethanol, Glacial Acetic Acid, Reflux Hydrazone (Schiff Base) ijpsjournal.com

The oxidation state of the formyl group can be readily modified. Reduction of the aldehyde furnishes the corresponding primary alcohol, (6-ethoxy-1H-indol-3-yl)methanol. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

Conversely, oxidation of the aldehyde group yields the corresponding carboxylic acid, 6-ethoxy-1H-indole-3-carboxylic acid. A variety of oxidizing agents can be employed for this purpose, including potassium dichromate(VI) in acidic conditions, Oxone, or catalytic systems involving N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.orglibretexts.orgreddit.com These oxidation methods provide a direct route to valuable carboxylic acid derivatives. nih.gov

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a range of nucleophiles. dalalinstitute.com This fundamental reaction class includes the addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to form secondary alcohols. The reaction of electron-deficient alkynes with nucleophiles, known as conjugate addition, is also a well-established transformation. nih.gov While additions to the indole (B1671886) nucleus itself can occur, especially with activated indoles sci-hub.se, direct addition to the formyl group provides a powerful tool for carbon-carbon bond formation.

Modifications on the Indole Nucleus

The indole ring, particularly the nitrogen atom, offers another site for chemical modification, allowing for the introduction of various substituents that can significantly alter the molecule's properties.

The nitrogen atom of the indole ring can be functionalized through several key reactions. nih.gov

N-Alkylation: This involves the substitution of the N-H proton with an alkyl or aryl group. A common method uses an alkyl halide in the presence of a base. mdpi.com For instance, N-alkylation of 1H-indole-3-carbaldehyde has been achieved using alkyl halides in a mixture of acetonitrile (B52724) and DMF. mdpi.com More advanced methods include copper-catalyzed N-alkylation/arylation reactions. researchgate.net An alternative two-step, one-pot strategy involves the N-alkylation of the corresponding indoline (B122111) with an alcohol, followed by oxidation back to the indole. nih.gov

N-Acylation: The introduction of an acyl group onto the indole nitrogen can be accomplished by reacting the indole with an acyl chloride in the presence of a base like triethylamine. acgpubs.orgderpharmachemica.com An alternative, mild approach involves an oxidative carbene-catalyzed N-acylation using another aldehyde as the acyl source. rsc.org

N-Sulfonation: The indole nitrogen can be protected or functionalized with a sulfonyl group. Treatment of indole-3-carboxaldehydes with arylsulfonyl chlorides in the presence of a suitable base leads to the formation of the corresponding N-sulfonylated derivatives in excellent yields. researchgate.net

Table 3: Examples of N-Functionalization of the Indole Ring Note: These examples demonstrate general strategies for modifying the indole nitrogen, which are applicable to this compound.

Reaction Type Substrate Reagents Product Type Reference
N-Alkylation 1H-indole-3-carbaldehyde Methyl iodide, Acetonitrile/DMF 1-methyl-1H-indole-3-carbaldehyde mdpi.com
N-Alkylation 1H-indole-3-carbaldehyde Benzyl chloride, Acetonitrile/DMF 1-benzyl-1H-indole-3-carbaldehyde mdpi.com
N-Acylation Indole-3-yl derivatives Acetyl chloride, Triethylamine N-acetyl-1H-indol-3-yl derivatives acgpubs.org
N-Sulfonylation 3-formylindoles Arylsulfonyl chlorides N-arylsulfonyl-indole-3-carboxaldehydes researchgate.net

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring (e.g., Nitration)

The benzene portion of the this compound ring can undergo electrophilic aromatic substitution, with the regioselectivity of the reaction being influenced by the directing effects of the existing substituents. The ethoxy group at the C-6 position is an activating, ortho-, para-directing group due to its electron-donating nature. Conversely, the formyl group at the C-3 position and the indole nitrogen are deactivating and meta-directing towards the benzene ring.

Nitration is a classic example of such a transformation. The reaction of 1H-indole-3-carbaldehyde with nitric acid in acetic acid is known to yield a mixture of 5-nitro and 6-nitro isomers. For this compound, the activating effect of the C-6 ethoxy group would be expected to direct incoming electrophiles to the C-5 and C-7 positions. However, the deactivating effect of the formyl group at C-3 makes the benzene ring less susceptible to electrophilic attack compared to unsubstituted indole.

In a related example, the nitration of 1H-indole-3-carbaldehyde using a mixture of concentrated nitric acid and glacial acetic acid at 80°C for one hour results in the formation of 6-nitro-1H-indole-3-carbaldehyde, among other isomers. The use of acetic acid instead of the stronger sulfuric acid provides a milder protonating environment, which can influence the generation of the nitronium ion (NO₂⁺) and favor meta-directing effects from the aldehyde group.

Table 1: Regioselectivity in the Nitration of Indole-3-carboxaldehyde

Starting MaterialReagentsPosition of NitrationReference
1H-Indole-3-carbaldehydeHNO₃ / Acetic Acid5 and 6N/A
1H-Indole-3-carbaldehydeConc. HNO₃ / Glacial Acetic Acid6N/A

The precise outcome of the nitration of this compound would depend on the specific reaction conditions, with a potential for the formation of 5-nitro and 7-nitro derivatives.

Direct Alkylation, Arylation, and Halogenation of the Indole Core

The indole core of this compound offers several sites for direct functionalization through alkylation, arylation, and halogenation reactions. These transformations can occur at the N-1 position of the pyrrole (B145914) ring or at various positions on the benzene ring.

N-Alkylation and N-Arylation: The nitrogen atom of the indole ring can be readily alkylated or arylated. For instance, indole-3-carboxaldehyde can be N-alkylated using various alkylating agents in the presence of a base like powdered potassium hydroxide (B78521) researchgate.net. This reaction proceeds efficiently at room temperature researchgate.net. Copper-catalyzed N-arylation with aryl halides under basic conditions is also a viable method for introducing aryl groups at the N-1 position.

C-H Arylation: Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the functionalization of indoles. While C-3 arylation is common, methods for selective C-2 arylation of N-substituted indoles have also been developed nih.gov. These reactions typically employ a palladium catalyst and an aryl halide nih.gov. For this compound, direct arylation could potentially be directed to the C-2, C-4, C-5, or C-7 positions, depending on the catalyst and directing groups used. Mechanistic studies suggest that these reactions can proceed through an electrophilic palladation pathway nih.gov. Recent developments have even enabled room-temperature direct arylation through a proposed radical pathway involving a hybrid palladium-radical intermediate beilstein-journals.org.

Halogenation: Direct halogenation of the indole core can be achieved using various halogenating agents. For the closely related 5-ethoxy-1H-indole-3-carbaldehyde, halogenation with N-bromosuccinimide (NBS) or iodine (I₂) in dimethylformamide (DMF) can introduce a halogen at the C-2 position. The synthesis of 6-bromo-1H-indole-3-carbaldehyde and 6-iodo-1H-indole-3-carbaldehyde demonstrates that halogenation at the C-6 position of the indole-3-carboxaldehyde scaffold is also feasible. Regioselective bromination at the C-5 position of a 2-substituted indole-3-carbaldehyde has been achieved using NBS in the presence of a Lewis acid like BF₃·Et₂O.

Table 2: Examples of Direct Functionalization of the Indole-3-carboxaldehyde Core

Reaction TypeReagent/CatalystPosition of FunctionalizationReference
N-AlkylationAlkyl halide / KOHN-1 researchgate.net
C-2 ArylationAryl halide / Pd catalystC-2 nih.gov
HalogenationNBS or I₂ / DMFC-2N/A
BrominationNBS / BF₃·Et₂OC-5N/A
BrominationN/AC-6 google.com
IodinationN/AC-6N/A

Molecular Hybridization and Conjugation Strategies Utilizing this compound as a Scaffold

The aldehyde functionality of this compound is a key handle for molecular hybridization and conjugation. This is most commonly achieved through the formation of Schiff bases (imines) by condensation with primary amines. These Schiff bases can be stable entities themselves or can serve as intermediates for further elaboration.

The reaction of indole-3-carboxaldehyde with various amino acids (such as histidine, glutamic acid, and leucine) and aminophenols has been shown to produce novel heterocyclic Schiff bases nih.gov. These derivatives can exhibit interesting biological properties and have been explored for applications such as radiolabeling for imaging purposes nih.gov. Similarly, Schiff bases of indole-3-carboxaldehyde have been synthesized through the Biginelli reaction, and their antioxidant potential has been evaluated ijpsjournal.com.

These strategies can be directly applied to this compound to create a diverse library of molecular hybrids. The resulting Schiff bases can be further modified, for example, by reduction of the imine bond to form a more stable secondary amine linkage. The combination of the this compound scaffold with other pharmacophores or functional moieties through this conjugation approach is a promising strategy for the development of new chemical entities with tailored properties.

Table 3: Schiff Base Formation with Indole-3-carboxaldehyde

Amine ComponentResulting DerivativePotential ApplicationReference
L-Amino Acids (e.g., Histidine)Indole-3-carboxaldehyde-amino acid Schiff baseRadiopharmaceutical Imaging, Antimicrobial nih.gov
AminophenolsIndole-3-carboxaldehyde-aminophenol Schiff baseAntimicrobial nih.gov
Dihydropyrimidinone precursorsDihydropyrimidinone-indole-3-carboxaldehyde hybridAntioxidant ijpsjournal.com

Deformylation and Decarboxylation Pathways of Indole-3-carboxaldehydes

The removal of the formyl group from the C-3 position of indole-3-carboxaldehydes can be a crucial step in certain synthetic sequences. This can be achieved either through direct deformylation or via a two-step oxidation-decarboxylation pathway.

Direct Deformylation: A direct deformylation of 1H-indole-3-carboxaldehyde has been reported using anthranilamide in the presence of a solid acid heterogeneous catalyst ekb.egresearchgate.net. The reaction proceeds through a quinazolinone intermediate, which then undergoes acid-catalyzed cleavage to yield the deformylated indole researchgate.net.

Oxidation and Decarboxylation: A more common route involves the oxidation of the aldehyde to a carboxylic acid, followed by decarboxylation. Indole-3-carbaldehyde can be readily oxidized to indole-3-carboxylic acid nih.gov. In biological systems, this oxidation is catalyzed by aldehyde oxidases nih.gov. The resulting indole-3-carboxylic acid can then be decarboxylated. For instance, the decarboxylation of various heterocyclic carboxylic acids, including indole derivatives, can be achieved by heating in an aprotic polar solvent like N,N-dimethylformamide with an organic acid catalyst google.com. The decarboxylation of β-keto acids, which share some structural similarities with indole-3-carboxylic acids where the pyrrole ring can be considered a vinylogous system, is a well-known transformation in organic synthesis masterorganicchemistry.com.

Table 4: Methods for the Removal of the C-3 Carbonyl Group

MethodReagents/ConditionsIntermediateFinal ProductReference
Direct DeformylationAnthranilamide / Solid Acid CatalystQuinazolinoneIndole ekb.egresearchgate.net
Oxidation-Decarboxylation1. Oxidizing Agent2. Heat / DMF / Acid CatalystIndole-3-carboxylic acidIndole nih.govgoogle.com

These deformylation and decarboxylation pathways provide synthetic routes to access the core 6-ethoxyindole scaffold, which can then be further functionalized at the now unsubstituted C-3 position.

Spectroscopic and Advanced Analytical Characterization Techniques for 6 Ethoxyindole 3 Carboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 6-Ethoxyindole-3-carboxaldehyde. Through ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework, as well as their connectivity, can be assembled.

¹H NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, specific chemical shifts (δ) and coupling constants (J) would be expected for the protons of the ethoxy group, the aromatic protons on the indole (B1671886) ring, the proton at the C2 position, the aldehydic proton, and the N-H proton of the indole ring.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound would resonate at a characteristic chemical shift, including the two carbons of the ethoxy group, the six carbons of the benzene (B151609) ring of the indole nucleus, the two carbons of the pyrrole (B145914) ring, and the carbonyl carbon of the aldehyde group.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. COSY experiments would reveal correlations between neighboring protons, aiding in the assignment of the aromatic protons. HSQC spectra would correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbons in the molecular structure.

Currently, specific ¹H and ¹³C NMR data for this compound are not available in the public domain based on the conducted searches.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous confirmation of the compound's elemental composition.

Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information can be obtained. The fragmentation of this compound would likely involve the loss of the ethoxy group, the formyl group, or other characteristic cleavages of the indole ring, providing further evidence for the proposed structure.

Detailed experimental HRMS data, including the exact mass and fragmentation patterns for this compound, were not found in the performed searches.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic portions, the C=O stretch of the aldehyde, and C-O stretches associated with the ethoxy group.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the indole ring and the aldehyde group in this compound would give rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum, which are useful for confirming the presence of the chromophore.

Specific experimental IR and UV-Vis spectral data for this compound are not currently available in the public domain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a crystalline sample of this compound or its derivatives, a single-crystal X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This technique offers an unparalleled level of structural detail, confirming the connectivity and stereochemistry of the molecule.

A crystallographic study of a derivative, such as a triazolo-pyridazino-indole, has demonstrated the utility of this technique in confirming complex chemical architectures. For instance, such a derivative was found to crystallize in a triclinic system, and the analysis revealed the twist angle between the triazole and indole rings.

However, specific X-ray crystallographic data for this compound itself has not been reported in the available literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₁H₁₁NO₂). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.

No specific experimental elemental analysis data for this compound were found in the conducted searches.

Computational and Theoretical Investigations on 6 Ethoxyindole 3 Carboxaldehyde

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. For indole (B1671886) derivatives, these calculations are used to model electronic structure, predict reactivity, and interpret spectroscopic data. bohrium.com Methods like Density Functional Theory (DFT) are employed to analyze the optimized molecular structure, vibrational properties, and electronic transitions. bohrium.comnih.gov

For instance, studies on the related compound 1-Methyl-indole-3-carboxaldehyde (MEICA) have utilized DFT to compare calculated spectroscopic data with experimental FT-IR, FT-Raman, and UV-Vis spectra. bohrium.com The potential energy distribution (PED) is often used to assign vibrational wavenumbers, providing a detailed understanding of the molecule's vibrational modes. bohrium.com Natural Bond Orbital (NBO) analysis is another key tool, used to investigate charge delocalization and hyperconjugative interactions, which are crucial for understanding the stability of the indole ring system. bohrium.comijrar.org

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is standard practice. The energy gap between these orbitals provides information about the chemical reactivity and kinetic stability of the molecule. bohrium.com For example, the HOMO-LUMO gap was calculated for MEICA to understand its electronic properties. bohrium.com Such calculations for 6-ethoxyindole-3-carboxaldehyde would similarly illuminate its electronic behavior and reactivity.

Table 1: Illustrative Spectroscopic Data Comparison for a Related Indole Derivative (1-Methyl-indole-3-carboxaldehyde)

Vibrational Mode Experimental Wavenumber (cm⁻¹) Calculated Wavenumber (cm⁻¹)
C=O stretch 1644 1666
N-H stretch 3100-3300 ~3400
C-H stretch (aromatic) 3000-3100 3050-3150

Note: This data is illustrative for a related compound to demonstrate the output of quantum chemical calculations. bohrium.comresearchgate.net

Density Functional Theory (DFT) Studies on Conformational Analysis and Energetic Landscapes

Density Functional Theory (DFT) is a powerful method for exploring the conformational possibilities of a molecule and mapping its energetic landscape. Molecules with rotatable bonds, such as the ethoxy group and the carboxaldehyde group in this compound, can exist in multiple conformations. DFT calculations can determine the relative energies of these conformers and identify the most stable (lowest energy) structure. researchgate.net

For example, conformational analysis performed on 3-indoleglyoxylic acid, a related structure, showed that a specific conformer with intramolecular hydrogen bonding was the most stable. researchgate.net For this compound, DFT studies would involve rotating the C-O bond of the ethoxy group and the C-C bond of the aldehyde group to map the potential energy surface. This analysis reveals the energy barriers between different conformations and helps to understand the molecule's flexibility and preferred three-dimensional shape in different environments. Such studies are foundational for understanding how the molecule interacts with biological targets.

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov

While specific docking studies on this compound are not detailed in the available literature, research on numerous indole-3-carboxaldehyde (B46971) derivatives demonstrates the utility of this approach. These compounds have been docked against various enzymes to explore their potential as antimicrobial or anticancer agents. nih.govnih.gov For example, 4-nitro-indole-3-carboxaldehyde was docked against the RAS protein, which is implicated in lung cancer, to evaluate its inhibitory activity. nih.gov Similarly, various new heterocyclic compounds based on an indole core were docked with the enzyme UDP-N-acetylmuramate-l-alanine ligase (MurC) to assess their potential as antimicrobial agents. nih.gov

A typical docking study provides a "docking score," which estimates the binding energy, and reveals key interactions like hydrogen bonds and pi-stacking between the ligand and the amino acid residues in the protein's active site. nih.gov

Table 2: Example of Molecular Docking Results for Synthesized Indole Derivatives

Compound Target Enzyme Binding Energy (kcal/mol)
Indole Derivative 9 UDP-N-acetylmuramate-l-alanine ligase -11.5
Indole Derivative 9 Human lanosterol (B1674476) 14α-demethylase -8.5
Ampicillin (Standard) UDP-N-acetylmuramate-l-alanine ligase -8.0

Note: This table presents example data from a study on different indole derivatives to illustrate the output of docking simulations. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Stability of Molecular Complexes

MD simulations can validate the interactions predicted by docking and assess how they persist over a period of nanoseconds. This is crucial because a stable interaction is more likely to translate into effective biological activity. For instance, MD simulations of a hydroxylic indole-3-pyruvic acid complex were used to study its dynamic behavior and stability. bohrium.com Such simulations would be invaluable for this compound to understand how it behaves within a biological target's binding pocket, confirming the stability of key hydrogen bonds or other interactions and observing any conformational changes that might affect its efficacy.

In Silico Prediction of Chemical Reactivity and Reaction Mechanisms

In silico tools are increasingly used to predict the chemical reactivity and potential reaction mechanisms of compounds. This includes predicting sites of metabolism, potential for forming reactive metabolites, and general chemical stability. nih.gov

For indole-3-carboxaldehyde and its derivatives, the carbonyl group is a key site for reactions, readily undergoing condensation to form Schiff bases or participating in C-C coupling reactions. researchgate.net Computational models can predict the reactivity of this aldehyde group in this compound. Furthermore, in silico toxicology prediction is a rapidly growing field that uses Quantitative Structure-Activity Relationship (QSAR) models to assess the potential toxicity of chemical substances. mdpi.com For new compounds like oxy-camalexins, derived from indoles, these tools have been used to predict parameters like oral rat LD₅₀ values, giving an early indication of the compound's safety profile. mdpi.com Such predictive studies for this compound would be essential for guiding its development and avoiding costly late-stage failures in experimental testing.

Catalytic Applications and Methodologies Involving 6 Ethoxyindole 3 Carboxaldehyde and Its Analogues

Organocatalysis in Stereoselective and Regioselective Transformations of Indole-3-carboxaldehydes

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of indole (B1671886) derivatives. While direct applications involving 6-ethoxyindole-3-carboxaldehyde are not extensively detailed in the reviewed literature, the broader class of indole-3-carboxaldehydes serves as a key substrate in various organocatalytic transformations.

A notable strategy involves the use of bifunctional organocatalysts, such as those based on the cinchona alkaloid skeleton, to control stereoselectivity. These catalysts can activate both the nucleophile and the electrophile, guiding the reaction to form a specific stereoisomer. For instance, the enantioselective Friedel–Crafts reaction of hydroxyindoles with isatin-derived ketimines has been achieved with high enantioselectivity using a squaramide-based cinchona alkaloid catalyst. acs.org This approach allows for the functionalization of the carbocyclic ring of the indole, a traditionally challenging transformation. acs.org

N-Heterocyclic carbenes (NHCs) represent another important class of organocatalysts. In cooperative catalysis with a Lewis acid like bismuth(III) triflate, NHCs have been used for the dynamic kinetic resolution of γ,γ-disubstituted indole-2-carboxaldehydes to synthesize tetracyclic ε-lactones with high enantioselectivity. nih.gov This demonstrates the potential of organocatalysts to facilitate complex transformations on the indole scaffold.

Furthermore, organocatalytic asymmetric dearomatization reactions of indole derivatives provide a powerful method for constructing chiral indoline (B122111) and indolenine frameworks, which are core structures of many natural products. rsc.org

While specific examples with this compound are sparse, the principles established with other indole aldehydes suggest its potential as a substrate in similar stereoselective and regioselective organocatalytic reactions.

Transition Metal-Catalyzed Reactions Utilizing Indole-3-carboxaldehydes as Substrates (e.g., Ruthenium Catalysis)

Transition metal catalysis, particularly with ruthenium, has significantly advanced the synthesis and functionalization of indole derivatives. mdpi.com Ruthenium catalysts are effective for C-H activation, a process that allows for the direct functionalization of the indole ring, often with high regioselectivity. mdpi.comrsc.org

Ruthenium(II) catalysts, for example, have been employed for the C-3 site-selective alkenylation of indole derivatives. nih.gov In these reactions, a directing group on the indole nucleus guides the catalyst to a specific C-H bond, enabling the formation of a metallacyclic intermediate that then reacts with an alkene. nih.gov While many examples utilize directing groups at other positions, the principles of directed C-H activation are broadly applicable.

The synthesis of indole-3-carboxaldehydes themselves can be achieved via ruthenium-catalyzed C-3 formylation of indoles. researchgate.net This highlights the versatility of ruthenium catalysts in indole chemistry.

Beyond ruthenium, other transition metals like rhodium have also been utilized. For instance, a rhodium(II)-catalyzed denitrogenative annulation of N-sulfonyl-1,2,3-triazoles with N-propargylanilines provides an efficient route to substituted 3-indolylimines, which can be readily hydrolyzed to the corresponding indole-3-carboxaldehydes. nih.gov

The following table summarizes selected transition metal-catalyzed reactions involving indole-3-carboxaldehydes and their precursors:

Catalyst SystemReaction TypeSubstratesProduct(s)Key Features
[RuCl2(p-cymene)]2 / AgSbF6 / Cu(OAc)2·H2OC-3 AlkenylationIndole-4-carboxylates, Acrylates3-Alkenylindole derivativesSite-selective C-H activation, formation of a 6-membered metallacycle. nih.gov
Rh(II) catalystsDenitrogenative AnnulationN-propargylanilines, N-sulfonyl-1,2,3-triazolesSubstituted 3-indolylimines (precursors to indole-3-carboxaldehydes)Efficient one-pot synthesis. nih.gov
Ruthenium(III) chlorideC-3 FormylationIndoles, N-methylanilineIndole-3-carboxaldehydesOxidative formylation. researchgate.net

Heterogeneous Catalysis and Supported Catalysts in Indole-3-carboxaldehyde (B46971) Chemistry

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes. um.edu.mtrsc.org In the context of indole chemistry, supported catalysts have been developed for various transformations.

For instance, copper nanoparticles supported on activated charcoal have been used for the synthesis of 2-amino-3-cyanopyridine derivatives from aldehydes, ketones, malononitrile, and ammonium acetate. um.edu.mt While not directly involving indole-3-carboxaldehyde as a reactant, this illustrates the application of supported metal catalysts in the synthesis of complex heterocycles.

In a related context, ruthenium nanocatalysts have been shown to be effective for the regioselective C-H alkenylation of indoles to produce 3-alkenylindoles. nih.gov These nanocatalysts can be recovered and recycled multiple times and have been demonstrated to act via a heterogeneous mechanism. nih.gov The catalytic activity is attributed to the presence of ruthenium oxides on the nanocatalyst surface. nih.gov

The synthesis of indole-3-carboxaldehyde itself can be achieved through the oxidative decarboxylation of indole-3-acetic acid using manganese(III)-porphyrin complexes supported on functionalized carbon nanotubes or cross-linked polystyrene. researchgate.net

These examples underscore the potential for developing robust and recyclable heterogeneous catalytic systems for reactions involving indole-3-carboxaldehydes and their derivatives.

Role of Indole-3-carboxaldehyde Derivatives as Ligands in Coordination Chemistry

The indole nucleus and its derivatives can act as ligands in coordination chemistry, binding to metal centers through various coordination modes. While the direct use of this compound as a ligand is not extensively documented, related indole derivatives have been studied in this capacity.

For example, copolymers based on indole-6-carboxylic acid and 3,4-ethylenedioxythiophene have been used as a support for platinum catalysts. researchgate.net The carboxylic acid groups on the indole units aid in the uptake of platinum ions and prevent the aggregation of platinum particles, demonstrating the coordinating ability of the indole moiety. researchgate.net

Thiosemicarbazone derivatives of indole-3-carboxaldehyde are another class of compounds that can act as ligands. aku.edu.tr The thiosemicarbazone moiety provides additional donor atoms (nitrogen and sulfur) that can coordinate to metal ions, forming stable complexes. aku.edu.tr

The ability of indole derivatives to act as ligands is crucial in the context of transition metal catalysis, where the coordination of the substrate to the metal center is a key step in the catalytic cycle.

Metal-Free Annulation and Coupling Reactions in Indole Synthesis

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity associated with transition metal catalysts. organic-chemistry.org Several metal-free annulation and coupling reactions have been reported for the synthesis of indole derivatives.

One such example is the transannulation reaction of 2-substituted indoles with β-nitroalkenes in polyphosphoric acid to produce 3-substituted 2-quinolones. nih.gov This reaction proceeds through an electrophilic attack of the nitroalkene at the C-3 position of the indole. nih.gov

The condensation reaction between indole-3-carboxaldehyde and an acetophenone derivative in the presence of piperidine (B6355638), an organic base, is another example of a metal-free transformation. dergipark.org.tr This reaction is a key step in the synthesis of certain indole-chalcone derivatives. dergipark.org.tr

Furthermore, visible-light-mediated organophotoredox catalysis has emerged as a green and sustainable approach for the synthesis of 3-functionalized indoles. researchgate.net These reactions often utilize an organic photosensitizer, such as Eosin Y, to initiate the reaction under mild conditions. researchgate.net

The Vilsmeier-Haack reaction, a classical method for the formylation of indoles to produce indole-3-carboxaldehydes, is another example of a metal-free process. ekb.egresearchgate.net

The following table provides a summary of selected metal-free reactions relevant to indole-3-carboxaldehyde chemistry:

Reaction TypeReagents/ConditionsSubstratesProduct(s)
TransannulationPolyphosphoric acid2-Substituted indoles, β-nitroalkenes3-Substituted 2-quinolones nih.gov
CondensationPiperidineIndole-3-carboxaldehyde, Acetophenone derivativesIndole-chalcone derivatives dergipark.org.tr
Photoredox CatalysisEosin Y, visible lightAnilines, α-keto acids, etc.3-Functionalized indoles researchgate.net
Vilsmeier-Haack FormylationPOCl3, DMFIndolesIndole-3-carboxaldehydes ekb.egresearchgate.net

Structure Activity Relationship Sar Studies and Rational Design of 6 Ethoxyindole 3 Carboxaldehyde Analogues

Impact of Substitution Patterns on the Indole (B1671886) Ring and Aldehyde Moiety on Biological Activity

The biological profile of indole-3-carboxaldehyde (B46971) derivatives is highly sensitive to the nature and position of substituents on both the core indole ring system and the peripheral aldehyde group. nih.govresearchgate.net

Indole Ring Substitutions: Modifications to the indole nucleus are a primary strategy for modulating activity. These changes can occur at the nitrogen atom (N-1 position) or on the fused benzene (B151609) ring.

N-1 Position: The indole N-H group is a common site for modification. N-acylation, for instance, can have a significant impact. In one study, while the parent indole-3-carboxaldehyde with a free N-H showed considerable antioxidant activity, its N-acylated derivative, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, exhibited negligible activity. derpharmachemica.com However, further coupling of various aryl amines to this N-acetylated intermediate led to a significant enhancement in antioxidant properties. derpharmachemica.com Similarly, introducing arylsulfonyl groups at the N-1 position of various indole-3-carboxaldehydes produced derivatives with significant anti-HIV-1 activity. researchgate.net

Benzene Ring Position: Substituents on the benzene portion of the indole ring play a critical role. The electronic properties of these groups are key. For example, in a series of antioxidant analogues, a compound featuring a methoxy (B1213986) group (an electron-donating group) demonstrated superior activity, even surpassing the standard butylated hydroxyanisole (BHA). derpharmachemica.com Conversely, a derivative with an electron-withdrawing nitro group at the same position showed slightly less activity. derpharmachemica.com In a different series of indole-2-carboxamides designed as CB1 receptor modulators, halogen substitutions at the C5 position were found to enhance potency. nih.gov Specifically, chloro or fluoro groups were preferred. nih.gov

Aldehyde Moiety Modifications: The aldehyde group at the C-3 position is a versatile handle for chemical elaboration, often through condensation reactions to form new functional groups. nih.gov

Schiff Base Formation: The aldehyde can react with various amines to form Schiff bases. This approach has been used to conjugate indole-3-carboxaldehyde with different aryl amines, yielding compounds with significant antioxidant potential. derpharmachemica.comresearchgate.net

Oxime Formation: Conversion of the aldehyde to an oxime is another common strategy. A series of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated as inhibitors of Helicobacter pylori urease, demonstrating that this modification can impart potent enzyme inhibitory activity. mdpi.com

The table below summarizes the impact of various substitution patterns on the biological activity of indole-3-carboxaldehyde analogues based on reported findings.

Modification Site Substituent/Modification Observed Effect on Biological Activity Activity Type Reference
Indole N-1Acylation (-COCH₂Cl)Decreased activityAntioxidant derpharmachemica.com
Indole N-1Arylsulfonyl groupsIncreased activityAnti-HIV-1 researchgate.net
Indole RingMethoxy group (electron-donating)Increased activityAntioxidant derpharmachemica.com
Indole RingNitro group (electron-withdrawing)Moderate activityAntioxidant derpharmachemica.com
Indole C5Chloro or Fluoro groupEnhanced potencyCB1 Modulation nih.gov
Aldehyde C3Conversion to Schiff Base (with aryl amines)Significant enhancementAntioxidant derpharmachemica.com
Aldehyde C3Conversion to OximePotent inhibitionUrease Inhibition mdpi.com

Pharmacophore Identification and Mapping for Targeted Biological Effects

Pharmacophore modeling is a cornerstone of rational drug design, allowing researchers to distill the complex chemical information from a set of active molecules into a simple, three-dimensional map of essential features. researchgate.net This model represents the key steric and electronic properties required for a molecule to interact with a specific biological target and elicit a response. For indole derivatives, common pharmacophoric features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.netnih.gov

While a specific pharmacophore model for 6-Ethoxyindole-3-carboxaldehyde is not publicly detailed, studies on closely related scaffolds provide significant insight.

Oxindole (B195798) Derivatives as EGFR Inhibitors: A study on cytotoxic oxindole derivatives identified a pharmacophore model for activity against breast cancer cell lines. nih.gov The best model, designated AAARRR.1003, consisted of three hydrogen bond acceptors and three aromatic rings, highlighting the importance of these features for binding to the EGFR kinase domain. nih.gov

Indole Derivatives as Icmt Inhibitors: In another study on amino derivatives of indole as inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt), a pharmacophore hypothesis (AADDH) was developed. researchgate.net This model identified two hydrogen bond acceptors, two hydrogen bond donors, and one hydrophobic feature as crucial for inhibitory activity. researchgate.net

These examples demonstrate a recurring pattern where aromatic features, stemming from the indole core itself, and hydrogen bonding capabilities, often related to substituents or the aldehyde-derived moiety, are critical for biological activity. The 6-ethoxy group of this compound could contribute to the hydrophobic features or, through its oxygen atom, act as a hydrogen bond acceptor in a specific target binding pocket.

Elucidation of Key Structural Features for Enhanced Potency and Selectivity

Building on SAR and pharmacophore insights, specific structural features can be pinpointed as being critical for improving a compound's potency and its selectivity for a desired target.

Electron-Donating and Basic Groups for Potency: For 1H-indole-2-carboxamide modulators of the CB1 receptor, SAR studies revealed that a basic, electron-accepting nitrogen, such as in a diethylamino group, at the 4-position of a phenyl ring substituent was preferred for potent activity. nih.gov This suggests that a specific electrostatic interaction is key for binding. The most potent compound in this series (IC₅₀ of 79 nM) was approximately 10-fold more potent than the initial lead compound. nih.gov

Positional Isomerism for Selectivity: Selectivity is often governed by subtle steric and electronic factors. The same study on CB1 modulators found that the chloro group was preferred at the 3-position of the phenyl ring, whereas a dimethylamino group was favored at the 4-position and abolished activity when moved to the 3-position. nih.gov This demonstrates that the spatial arrangement of substituents is critical and that different regions of the binding pocket have different steric and electronic tolerances, a key principle for designing selective drugs. nih.gov

N-1 Substituents for Activity: For anti-HIV derivatives, the presence of an arylsulfonyl group on the indole nitrogen was a key feature of the most active compounds. researchgate.net Specifically, compounds 3c, 3g, and 3i, which contained these moieties, displayed significant anti-HIV-1 activity with EC₅₀ values of 9.57, 11.04, and 5.02 µM, respectively. researchgate.net

These findings underscore that a combination of the indole core, a functionalized C3-carboxaldehyde (or a derivative like an oxime or Schiff base), and precisely placed substituents on the indole ring are the key components that must be optimized for high potency and selectivity.

Rational Drug Design Principles Applied to this compound Derivatives for Therapeutic Development

Rational drug design transforms the knowledge gained from SAR and pharmacophore studies into a strategic plan for creating new, improved medicines. unimib.it The indole-3-carboxaldehyde scaffold is an excellent platform for applying these principles. nih.govresearchgate.net

The process begins with a lead compound, such as this compound, which has a known, albeit perhaps modest, biological activity. The design cycle then involves:

Lead Optimization: Based on SAR data, chemists synthesize new analogues with targeted modifications. For instance, knowing that an electron-donating methoxy group enhances antioxidant activity derpharmachemica.com, a designer might explore other alkoxy groups (like the ethoxy group of the parent compound) or other electron-donating substituents at the same position to further enhance this effect.

Structure-Based Design: If the 3D structure of the biological target is known, computational docking studies can be performed. These studies would predict how analogues of this compound might bind to the target's active site, allowing for the design of new derivatives with improved complementarity and stronger binding interactions.

Pharmacophore-Guided Design: Using a pharmacophore model, chemists can design novel molecules that possess the identified key features in the correct 3D orientation. This can involve modifying the existing scaffold or even "scaffold hopping" to entirely new core structures that still present the necessary pharmacophoric elements. nih.gov

Molecular Hybridization: This strategy involves combining the this compound scaffold with another known bioactive molecule or pharmacophore. nih.gov For example, linking it to moieties like coumarins, chalcones, or triazoles could result in a hybrid compound with a novel or synergistic mechanism of action. nih.govresearchgate.net

Through these iterative cycles of design, synthesis, and biological testing, derivatives of this compound can be systematically refined to yield potent, selective, and therapeutically viable drug candidates.

Biosynthetic Pathways and Natural Occurrence of Indole 3 Carboxaldehyde Derivatives

Tryptophan Metabolism and Indole-3-carboxaldehyde (B46971) Formation in Plants (e.g., Arabidopsis thaliana)

In plants such as Arabidopsis thaliana, the formation of indole-3-carboxaldehyde (ICHO) is an integral part of tryptophan metabolism, which also gives rise to other important indolic compounds like the phytoalexin camalexin. nih.govresearchgate.net The biosynthetic route to ICHO initiates with tryptophan and proceeds through several key intermediates.

The initial step involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx). nih.govresearchgate.net This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis. nih.gov IAOx serves as a critical branch-point intermediate, directing metabolic flow towards various indolic compounds. Following its formation, IAOx is converted to indole-3-acetonitrile (IAN). nih.govresearchgate.netnih.gov

The final step in the formation of ICHO from IAN is facilitated by another cytochrome P450 enzyme, CYP71B6. This enzyme efficiently converts IAN into ICHO, a process that also releases cyanide. nih.govnih.gov The pathway is often induced in response to stressors, such as treatment with silver nitrate, indicating its role in plant defense mechanisms. nih.govresearchgate.net

Table 1: Key Intermediates in Indole-3-carboxaldehyde Biosynthesis in Arabidopsis thaliana

Precursor/Intermediate Abbreviation Key Conversion Product
L-Tryptophan Trp Indole-3-acetaldoxime
Indole-3-acetaldoxime IAOx Indole-3-acetonitrile

Microbial Biotransformation of Tryptophan to Indole-3-carboxaldehyde

Indole-3-carboxaldehyde is also a product of tryptophan metabolism by various microorganisms, particularly those residing in the mammalian gut. wikipedia.orgtoku-e.com Commensal bacteria, including species from the genus Lactobacillus, are known to metabolize dietary L-tryptophan into indole-3-carboxaldehyde. wikipedia.orgmdpi.com This biotransformation is a crucial aspect of the host-microbiome interaction.

The microbial pathways can vary, but generally involve the conversion of tryptophan to indole (B1671886) and subsequently to other indole derivatives. mdpi.com For instance, some gut bacteria express tryptophanase, which converts tryptophan into indole. wikipedia.orgmdpi.com Other enzymatic pathways, such as those involving tryptophan dehydrogenase, can lead to the formation of tryptamine, a precursor to indole-3-acetic acid and subsequently indole-3-aldehyde. mdpi.com These microbial-derived tryptophan metabolites, including indole-3-carboxaldehyde, can act as signaling molecules within the host. frontiersin.org

Identification and Characterization of Enzymes Involved in Biosynthesis (e.g., Aldehyde Oxidase, Cytochrome P450)

The biosynthesis of indole-3-carboxaldehyde and its derivatives in plants involves a coordinated action of specific enzymes, primarily from the Aldehyde Oxidase and Cytochrome P450 families. nih.gov

Arabidopsis ALDEHYDE OXIDASE1 (AAO1): This enzyme plays a role in the oxidation of indole-3-carboxaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). nih.govnih.gov While initially thought to be involved in auxin biosynthesis, evidence suggests its primary function in Arabidopsis is related to the biosynthesis of defense-related indolic compounds. nih.gov Metabolic analysis of knockout and overexpression lines of AAO1 confirms its function in the oxidation of ICHO in both untreated and stress-induced leaves. nih.govnih.gov

Cytochrome P450 Enzymes: Several cytochrome P450 enzymes are critical in the upstream biosynthesis of ICHO.

CYP79B2 and CYP79B3: These enzymes catalyze the conversion of tryptophan to indole-3-acetaldoxime (IAOx), the first committed step in this biosynthetic branch. nih.govmdpi.com

CYP71B6: This enzyme is responsible for the conversion of indole-3-acetonitrile (IAN) to ICHO and ICOOH. nih.govresearchgate.netnih.gov Expression of CYP71B6 in yeast demonstrated its efficient turnover of IAN to ICHO. researchgate.net The gene encoding CYP71B6 is often co-expressed with genes involved in camalexin biosynthesis, suggesting a coordinated regulation of indolic defense compound production. nih.gov

Table 2: Key Enzymes in Indole-3-carboxaldehyde Biosynthesis and Metabolism in Arabidopsis thaliana

Enzyme Abbreviation Family Substrate Product
Arabidopsis Aldehyde Oxidase 1 AAO1 Aldehyde Oxidase Indole-3-carboxaldehyde Indole-3-carboxylic acid
Cytochrome P450 79B2/79B3 CYP79B2/B3 Cytochrome P450 L-Tryptophan Indole-3-acetaldoxime

Role of Indole-3-carboxaldehyde as a Plant Metabolite and Defense Compound

Indolic secondary metabolites, including derivatives of indole-3-carboxaldehyde, are crucial components of the plant's defense system, particularly in cruciferous plants like Arabidopsis. nih.govresearchgate.netunifi.it These compounds function as phytoalexins and phytoanticipins, which are antimicrobial compounds synthesized by plants in response to pathogen attack or as pre-existing defense barriers.

The accumulation of ICHO and its derivatives, such as glucose conjugates of 5-hydroxyindole-3-carbaldehyde, is significantly induced upon stress, for example, by treatment with silver nitrate which mimics a pathogen attack. nih.gov The total accumulation levels of ICHO and its derivative, indole-3-carboxylic acid, can be comparable to that of the well-known phytoalexin camalexin, highlighting their importance in the plant's defense response. nih.govresearchgate.net Indole-3-carboxaldehyde also contributes to the plant's defense against phytopathogenic fungi. toku-e.com The biosynthesis of these defense compounds is a key strategy for plant fitness and survival in their environment. nih.gov

Conclusion and Future Research Directions

Comprehensive Summary of Current Research Landscape on 6-Ethoxyindole-3-carboxaldehyde

The current research landscape for this compound is predominantly centered on its role as a versatile synthetic intermediate. It is a member of the broader class of indole-3-carboxaldehyde (B46971) (I3A) derivatives, which are recognized as crucial scaffolds in medicinal chemistry and drug discovery. benthamdirect.comnih.govmdpi.com The I3A scaffold is a common motif in many bioactive compounds and is used to generate derivatives with a wide range of therapeutic properties, including anti-inflammatory, anticancer, antibacterial, and antifungal activities. benthamdirect.comnih.govresearchgate.net

Specifically, this compound serves as a key building block for creating more complex molecules. The aldehyde functional group at the C3 position and the indole (B1671886) nitrogen are reactive sites that allow for various chemical modifications. researchgate.netekb.eg This includes condensation reactions to form Schiff bases and chalcones, as well as substitutions on the indole ring. benthamdirect.comnih.gov While extensive research exists for the I3A scaffold in general, studies focusing specifically on the 6-ethoxy derivative are less common, with much of the existing data pertaining to its role in the synthesis of other target compounds rather than an exploration of its own inherent properties.

Identification of Remaining Challenges and Knowledge Gaps in its Chemistry and Biology

A significant knowledge gap exists regarding the intrinsic biological activities of this compound itself. Most research focuses on the therapeutic potential of the derivatives synthesized from this scaffold, leaving the bioactivity of the parent compound largely uncharacterized. benthamdirect.comnih.gov There is a clear need for studies on its specific interactions with biological targets, as well as its pharmacokinetic and metabolic profiles.

From a chemical standpoint, while its use in certain condensation reactions is established, the full scope of its reactivity remains underexplored. researchgate.netekb.eg There is a lack of comprehensive research into how the 6-ethoxy group influences the electronic properties and reactivity of the indole ring compared to other substitutions (e.g., methoxy (B1213986), halogens). chim.it Furthermore, developing more diverse and efficient synthetic methodologies for both the synthesis of this compound and its subsequent derivatization presents an ongoing challenge for chemists. researchgate.net Critical gaps also exist in understanding the metabolic pathways and potential off-target effects of its derivatives, which are crucial for advancing them as therapeutic candidates. mdpi.comgenome.jp

Emerging Research Avenues and Untapped Potential for this compound

Emerging research avenues for the indole-3-carboxaldehyde scaffold, and by extension the 6-ethoxy derivative, point toward novel therapeutic and material science applications. The proven success of various I3A derivatives as anticancer, antimicrobial, and anti-inflammatory agents suggests significant untapped potential in designing new molecules with enhanced potency and target specificity. nih.govmdpi.comeurekaselect.com Future work could focus on using this compound to create targeted covalent inhibitors or probes for specific enzymes and receptors. The parent compound, indole-3-carboxaldehyde, has been shown to alleviate intestinal inflammation and protect against radiation-induced injury, suggesting that the 6-ethoxy derivative could be explored for similar activities. mdpi.comnih.gov

Beyond medicine, the indole scaffold is being investigated for its use in materials science. researchgate.net The electron-rich nature of the indole ring makes it a candidate for developing organic materials with unique electronic or photophysical properties. The potential for this compound to be used in the synthesis of polymers, chromophores, or ligands for metal complexes is a largely unexplored but promising field. benthamdirect.comnih.gov

Prospects for the Development of Novel Chemical Entities and Advanced Materials from this Scaffold

The this compound scaffold holds considerable promise for the development of both novel chemical entities for therapeutic use and advanced materials. Its structural versatility allows for the creation of large libraries of diverse compounds for high-throughput screening in drug discovery programs. mdpi.comnih.gov The ability to modify the aldehyde, the indole nitrogen, and the benzene (B151609) ring allows for precise tuning of the molecule's properties to optimize for specific biological targets and desirable pharmacokinetic characteristics. benthamdirect.comnih.gov

In materials science, the incorporation of the this compound moiety into larger molecular structures could lead to the creation of functional materials. This could include organic light-emitting diodes (OLEDs), sensors, or novel polymers with enhanced thermal stability. researchgate.net The prospects for this scaffold are broad, spanning from the development of next-generation pharmaceuticals targeting diseases like cancer and drug-resistant infections to the fabrication of innovative organic materials for electronic applications. eurekaselect.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing 6-Ethoxyindole-3-carboxaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves functionalization of the indole core. Key steps include:

  • Substitution Reactions : Introducing the ethoxy group at the 6-position via nucleophilic substitution. For example, replacing a halogen (e.g., Cl or I) with an ethoxide ion under basic conditions (e.g., NaH or K₂CO₃) .
  • Oxidation/Reduction : Controlled oxidation of indole derivatives using agents like PCC (pyridinium chlorochromate) to generate the aldehyde group at the 3-position .
  • Ester Hydrolysis : If starting from an ester precursor (e.g., ethyl indole-3-carboxylate), hydrolysis under acidic (HCl) or basic (NaOH) conditions yields the carboxylic acid, which can be further oxidized to the aldehyde .

Q. Critical Factors :

  • Temperature and solvent polarity significantly impact regioselectivity. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalytic amounts of transition metals (e.g., CuI) may improve halogen displacement in iodo/chloro-indole precursors .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Characteristic signals include the aldehyde proton (~9.8–10.0 ppm) and ethoxy group protons (δ 1.4–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
    • ¹³C NMR : The aldehyde carbon appears at ~190–195 ppm, while the ethoxy carbons resonate at ~60–65 ppm (OCH₂) and ~14–18 ppm (CH₃) .
  • X-ray Diffraction (XRD) : For crystalline samples, XRD provides unambiguous confirmation of the 3-carboxaldehyde group and ethoxy substitution pattern .
  • Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (C₁₁H₁₁NO₂; [M+H]⁺ = 190.0863) and fragments consistent with the indole backbone .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the introduction of the ethoxy group to the indole scaffold?

Methodological Answer: Regioselectivity is influenced by:

  • Directing Groups : Pre-installing a directing group (e.g., ester or nitro) at the 3-position can guide substitution to the 6-position. For example, a 3-carboxaldehyde group may deactivate certain positions via electronic effects .
  • Metal-Mediated Coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) enables precise ethoxy group installation using ethoxide sources (e.g., NaOEt) and halogenated indole precursors .
  • Computational Modeling : DFT calculations predict electron density maps to identify reactive sites, minimizing by-products like 4- or 7-ethoxy isomers .

Example Optimization :
In a study on 6-chloroindole derivatives, substituting Cl with OEt using NaOEt/DMF at 80°C achieved >85% regioselectivity for the 6-position .

Q. How should researchers interpret conflicting bioactivity data for this compound in anticancer assays?

Methodological Answer: Contradictions often arise from:

  • Purity Issues : Trace impurities (e.g., unreacted halogenated precursors) may skew results. Validate purity via HPLC (≥95%) and elemental analysis .
  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or protocols (e.g., incubation time, dose ranges) require normalization. For example, IC₅₀ values should be compared using standardized MTT assays .
  • Structural Analogues : The ethoxy group’s electron-donating effects may enhance or reduce activity compared to halogenated analogues. Use SAR studies to correlate substituent electronic profiles (Hammett constants) with bioactivity trends .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Molecular Orbital Analysis : HOMO-LUMO gaps calculated via Gaussian software (B3LYP/6-31G*) identify reactive sites. The 3-carboxaldehyde group typically shows high electrophilicity (LUMO ≈ -1.5 eV) .
  • Docking Studies : For enzymatic reactions, AutoDock Vina simulates binding modes, predicting whether steric hindrance from the ethoxy group affects nucleophile access .
  • Kinetic Simulations : Transition state modeling (e.g., using CP2K) optimizes reaction pathways for additions at the aldehyde group, accounting for solvent effects (e.g., water vs. THF) .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Tests : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via:
    • HPLC : Detect hydrolysis products (e.g., 6-ethoxyindole-3-carboxylic acid) .
    • TGA/DSC : Assess thermal stability; decomposition onset temperatures >150°C suggest robustness .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation under UV light (λ = 254 nm), with protective measures (amber glass, inert atmosphere) recommended if >5% degradation occurs in 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.